S-methylmethionine
Overview
Description
S-Methylmethionine, also known as vitamin U, is a derivative of methionine with the chemical formula (CH₃)₂S⁺CH₂CH₂CH(NH₃⁺)CO₂⁻. This cation is a naturally occurring intermediate in many biosynthetic pathways due to the presence of the sulfonium functional group. It is biosynthesized from L-methionine and S-adenosylmethionine by the enzyme methionine S-methyltransferase. This compound is particularly abundant in plants and is more prevalent than methionine itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methylmethionine is synthesized through the methylation of methionine by S-adenosylmethionine. The coproduct of this reaction is S-adenosylhomocysteine .
Industrial Production Methods: In industrial settings, this compound can be produced using engineered microorganisms such as Saccharomyces cerevisiae. By introducing a methionine S-methyltransferase gene from Arabidopsis thaliana into the yeast strain, and manipulating other genes to prevent degradation and increase precursor availability, significant amounts of this compound can be produced through fed-batch fermentation .
Chemical Reactions Analysis
Types of Reactions: S-Methylmethionine undergoes various chemical reactions, including:
Methylation: It can donate a methyl group to other molecules.
Oxidation: It can be oxidized to form dimethyl sulfoxide and dimethyl sulfone.
Reduction: It can be reduced to form methionine.
Common Reagents and Conditions:
Methylation: S-adenosylmethionine is a common methyl donor.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
- Dimethyl sulfoxide (DMSO)
- Dimethyl sulfone (DMSO₂)
- Methionine
Scientific Research Applications
S-Methylmethionine has a wide range of applications in scientific research:
- Chemistry: It is used as a methyl donor in various chemical reactions.
- Biology: It plays a role in sulfur transport in plants and is involved in the synthesis of other sulfur-containing compounds .
- Medicine: It is known for its therapeutic effects on gastrointestinal ulcers and has been studied for its potential in treating liver diseases and protecting against ultraviolet exposure .
- Industry: It is used in the food industry as a supplement and in the production of certain flavors in barley malt .
Mechanism of Action
S-Methylmethionine exerts its effects primarily through its role as a methyl donor. It participates in methylation reactions, which are crucial for various biological processes, including gene expression and protein function. It is also involved in the regulation of S-adenosylmethionine levels, which is a key methyl donor in many biochemical pathways .
Comparison with Similar Compounds
- Methionine: A sulfur-containing amino acid that serves as a precursor to S-Methylmethionine.
- S-adenosylmethionine: A key methyl donor in many biological processes.
- Dimethyl sulfoxide (DMSO): An oxidation product of this compound.
Uniqueness: this compound is unique due to its sulfonium functional group, which makes it a highly effective methyl donor. Its abundance in plants and its role in sulfur transport and storage further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-dimethylsulfoniobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048311 | |
Record name | DL-Methionine methylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7329-84-2, 13065-25-3 | |
Record name | Methylmethionine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Methionine methylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMETHIONINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417CIJ6KXC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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